![molecular formula C14H18ClNO4 B14115106 (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, and a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid typically involves multiple steps, starting with the preparation of the chlorophenyl intermediate. This intermediate is then reacted with an amino group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as chloroform or methanol, and the reactions are carried out at specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., chloroform, methanol). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
科学研究应用
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- (2S)-2-[amino-(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
- (2S)-2-[amino-(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Uniqueness
What sets (2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid apart from similar compounds is its specific chlorophenyl group, which imparts unique chemical and biological properties
属性
分子式 |
C14H18ClNO4 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)10(12(17)18)11(16)8-4-6-9(15)7-5-8/h4-7,10-11H,16H2,1-3H3,(H,17,18)/t10-,11?/m0/s1 |
InChI 键 |
GMRKWWIDEVJMSP-VUWPPUDQSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=C(C=C1)Cl)N)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=C(C=C1)Cl)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


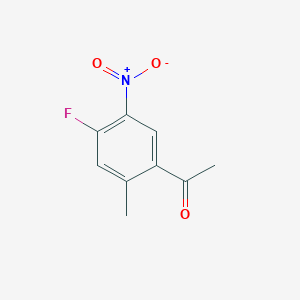
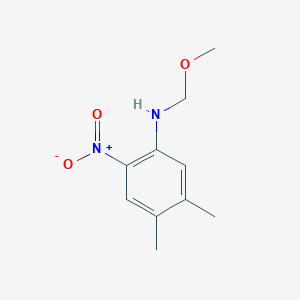
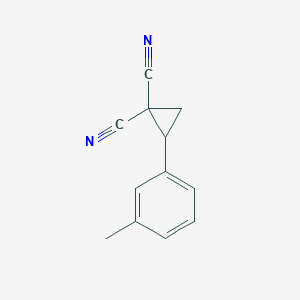
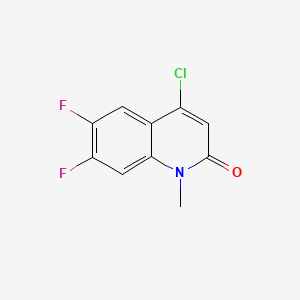
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
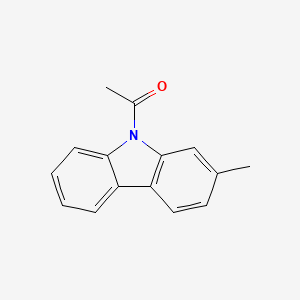
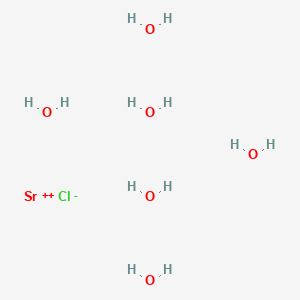
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)

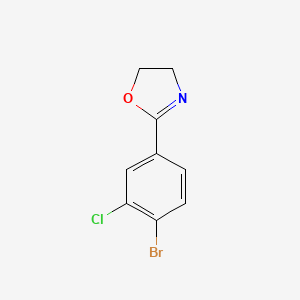


![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
